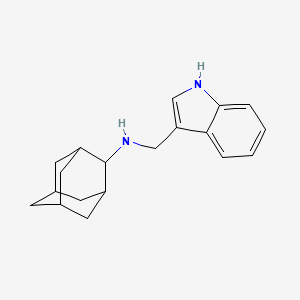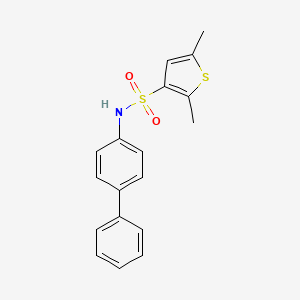
1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential implications in various scientific domains. It belongs to the class of compounds known as 1,2,3-triazoles, which are of significant interest due to their structural uniqueness and potential biological activities.
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives typically involves condensation reactions, often starting with substances like difluorobenzonitrile and involving steps like amination, cyclization, and amidation (Lu et al., 2021). These processes are critical for forming the complex triazole ring structure that characterizes these compounds.
Molecular Structure Analysis
Compounds in this category exhibit complex molecular structures. For example, a related compound, 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrated significant structural intricacies including specific bond angles and molecular conformations, as revealed through X-ray crystallography and density functional theory (DFT) calculations (Lu et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3-triazole derivatives can include various transformations such as cycloadditions and rearrangements. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a reaction that has been used for preparing triazole-based compounds (Ferrini et al., 2015).
科学的研究の応用
Experimental and Theoretical Analysis of Intermolecular Interactions
This research involves the synthesis and characterization of two biologically active 1,2,4-triazole derivatives, exploring their crystal structures and the nature of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. The study provides insights into the energetics of these interactions, supported by ab initio quantum mechanical calculations, offering a foundation for understanding the structural basis of the compound's activity (Shukla et al., 2014).
Synthesis and Structural Characterisation
The work by Kelly et al. focuses on the synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, exploring their cytotoxic effects on breast cancer cell lines. This study demonstrates the potential of incorporating the 1,2,3-triazole moiety into compounds for developing novel anticancer agents (Kelly et al., 2007).
Antitumour Activity
Hao et al. reported on the synthesis of a compound with a core structure similar to the specified chemical, showing significant antitumour activity against various cancer cell lines. This demonstrates the utility of 1,2,3-triazole derivatives in the development of new cancer therapies (Hao et al., 2017).
Antimicrobial Agents
Research by Jadhav et al. presents the synthesis of novel compounds derived from 1,2,3-triazole, which showed moderate to good antimicrobial activities against various bacterial and fungal strains. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Jadhav et al., 2017).
Evaluation as CB1/CB2 Receptor Agonists
A study by Doi et al. evaluated carboxamide-type synthetic cannabinoids, including structural analogs of the specified compound, for their activities as CB1 and CB2 receptor agonists. The research sheds light on the pharmacological properties of these compounds, indicating potential applications in neuroscience and pharmacology (Doi et al., 2017).
特性
IUPAC Name |
1-(2-aminoethyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c16-12-2-1-3-13(17)11(12)8-22(10-4-5-10)15(23)14-9-21(7-6-18)20-19-14/h1-3,9-10H,4-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQNRBBIFLCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)
![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

